N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(furan-2-ylmethyl)oxalamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-12-5-6-13(20-7-3-9-26(20,23)24)10-15(12)19-17(22)16(21)18-11-14-4-2-8-25-14/h2,4-6,8,10H,3,7,9,11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURUYSCSROXKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic compound with significant interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 381.4 g/mol. The compound features a complex structure that includes a dioxidoisothiazolidinyl moiety, a phenyl group, and an oxalamide linkage.
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . By binding to the active site of CDK2, it inhibits its activity, disrupting the cell cycle transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest and potentially induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assay and BrdU proliferation assay.
Results showed that the compound significantly inhibited cell proliferation in these lines, indicating its potential as an antitumor agent .
Inhibitory Effects on CDK Activity
The inhibition of CDK2 by this compound leads to:
- Cell Cycle Arrest : Preventing progression from G1 to S phase.
- Induction of Apoptosis : In cancer cells, this can lead to programmed cell death.
Research Findings
A comprehensive study evaluated the biological activity of various derivatives related to this compound. The results are summarized in Table 1 below:
| Compound | Cell Line | IC50 (μM) | Effect on Normal Cells |
|---|---|---|---|
| N1 | A549 | 6.75 | Moderate |
| N2 | HCC827 | 5.13 | Low |
| N3 | NCI-H358 | 4.01 | Moderate |
Case Studies
In one notable study, researchers synthesized several derivatives of oxalamide compounds and evaluated their biological activities against multiple pathogens and cancer cell lines. The findings highlighted that certain modifications in the chemical structure significantly enhanced their anticancer properties while maintaining lower toxicity towards normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
